Ethyl 4-(fluorosulfonyl)benzoate
Description
Ethyl 4-(fluorosulfonyl)benzoate is a fluorosulfonyl-substituted benzoate ester with the molecular formula C₉H₉FO₄S. It is primarily utilized in medicinal chemistry and materials science due to its reactive fluorosulfonyl (-SO₂F) group, which enables covalent binding to biological targets or participation in click chemistry reactions . The compound is synthesized via coupling reactions, as demonstrated in the preparation of covalent ligands for G protein-coupled receptors (GPCRs), where it acts as a key intermediate .
Properties
Molecular Formula |
C9H9FO4S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C9H9FO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3 |
InChI Key |
PXMUDZVWIFCDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halosulfonyl Precursor and Fluoride Substitution
One of the most direct and reported methods for preparing this compound involves the nucleophilic substitution of a chlorosulfonyl precursor with a fluoride source.
- Starting material: Ethyl 4-(chlorosulfonyl)benzoate
- Reagent: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)
- Conditions: Typically, 2 equivalents of 1 M TBAF in THF are added to the chlorosulfonyl compound at room temperature.
- Outcome: The chlorine atom on the sulfonyl chloride group is replaced by fluorine, yielding this compound as a white solid.
- Yield: Approximately 62% isolated yield reported.
- Characterization: Confirmed by ^1H NMR (400 MHz, CDCl3) showing aromatic doublets at δ 7.97 and 7.62 ppm, and GC-MS with molecular ion peak at m/z 194 [M]+.
| Parameter | Details |
|---|---|
| Starting material | Ethyl 4-(chlorosulfonyl)benzoate |
| Fluoride source | Tetrabutylammonium fluoride (TBAF) |
| Solvent | Tetrahydrofuran (THF) |
| Equivalents of TBAF | 2 equivalents |
| Temperature | Room temperature |
| Reaction time | Not explicitly stated |
| Yield | 62% |
| Physical state | White solid |
| Analytical data | ^1H NMR, GC-MS |
Pd-Catalyzed One-Pot Conversion from Aryl Halides
An alternative advanced method involves the palladium-catalyzed conversion of aryl iodides to aryl sulfonyl fluorides, which can be adapted for benzoate esters.
- Starting material: Ethyl 4-iodobenzoate or related aryl iodide
- Catalyst: Palladium complex
- Sulfur dioxide source: DABSO (DABCO-bis(sulfur dioxide))
- Fluorinating agent: Selectfluor
- Process: One-pot reaction where the aryl iodide is converted to the corresponding sulfonyl fluoride via palladium-catalyzed insertion of sulfur dioxide followed by fluorination.
- Advantages: Allows installation of fluorosulfonyl groups under mild conditions and can tolerate multiple SO2F moieties.
- Yields: Moderate to good yields reported (e.g., 57% for some sulfonyl fluorides).
| Parameter | Details |
|---|---|
| Starting material | Aryl iodide (e.g., ethyl 4-iodobenzoate) |
| Catalyst | Palladium complex |
| Sulfur dioxide source | DABSO |
| Fluorinating agent | Selectfluor |
| Reaction type | One-pot Pd-catalyzed sulfonyl fluoride formation |
| Temperature | Mild, often room temperature or slightly elevated |
| Yield | Moderate to good (ca. 57%) |
Copper-Promoted Conjugate Addition Using Ethenesulfonyl Fluoride
Another innovative approach involves copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (ESF), which can be adapted to synthesize fluorosulfonyl benzoates.
- Starting materials: Benzoic acid derivatives and ethenesulfonyl fluoride (ESF)
- Catalyst: Copper oxide (CuO)
- Solvent: Anhydrous acetonitrile
- Conditions: Stirring at 80 °C under argon atmosphere for 18–22 hours
- Mechanism: Oxa-Michael addition of carboxylic acid to ESF promoted by CuO, generating 2-(fluorosulfonyl)ethyl benzoate derivatives.
- Yield: Optimized conditions yield high conversion; temperature and time are critical for maximizing yield.
| Parameter | Details |
|---|---|
| Starting material | Benzoic acids and ESF |
| Catalyst | Copper oxide (CuO) |
| Solvent | Anhydrous acetonitrile |
| Temperature | 80 °C |
| Reaction time | 18–22 hours |
| Atmosphere | Argon |
| Yield | High under optimized conditions |
Sulfonylation of Aromatic Amines Followed by Esterification
A multi-step synthetic route reported involves:
- Step 1: Sulfonylation of aromatic amines with fluorosulfonylating agents (e.g., sulfuryl fluoride or related reagents) to install the fluorosulfonyl group on the aromatic ring.
- Step 2: Esterification of the resulting fluorosulfonylbenzoic acid intermediate with ethanol or ethylating agents to form this compound.
- Catalysts: DMAP in pyridine or indium in acetonitrile can be used to facilitate sulfonylation.
- Yields: Variable depending on conditions, but generally moderate to good.
Source: Journal of Medicinal Chemistry
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| TBAF substitution of chlorosulfonyl precursor | Ethyl 4-(chlorosulfonyl)benzoate | Tetrabutylammonium fluoride (TBAF) | Room temperature, THF | 62 | Direct, simple, mild conditions | Requires chlorosulfonyl precursor |
| Pd-catalyzed one-pot conversion | Aryl iodide (ethyl 4-iodobenzoate) | Pd catalyst, DABSO, Selectfluor | Mild, one-pot | ~57 | Efficient, installs SO2F selectively | Requires Pd catalyst and iodide |
| CuO-promoted conjugate addition | Benzoic acid derivatives, ESF | CuO catalyst | 80 °C, 18-22 h, MeCN | High | Broad substrate scope, versatile | Longer reaction time, elevated temp |
| Sulfonylation + esterification | Aromatic amines | DMAP/pyridine or indium catalysts | Multi-step, reflux | Moderate | Flexible functional group installation | Multi-step, longer synthesis |
Analytical Characterization and Purity
This compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic aromatic doublets; ^19F NMR confirms fluorosulfonyl group presence.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~194 for this compound).
- Chromatography: Purification by silica gel column chromatography using hexanes/dichloromethane mixtures is common.
- Physical State: Usually isolated as a white solid.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of bases such as triethylamine or pyridine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura reactions
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction Reactions: Products include sulfonamides and sulfonic acids.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules
Scientific Research Applications
Scientific Research Applications
Ethyl 4-(fluorosulfonyl)benzoate's applications stem from its functional groups' versatility and reactivity.
Medicinal Chemistry
- Lead Compound for Drug Development this compound can serve as a lead compound for developing new pharmaceuticals because of its unique chemical properties. The presence of fluorine and sulfonyl groups can influence interactions with biological targets, potentially affecting enzyme inhibition or receptor binding affinity, making it of interest in drug design and development for therapeutic applications against various diseases.
- Covalent Ligands for GPCRs this compound can be used in the development of covalent ligands for G protein-coupled receptors (GPCRs) . Ligands bearing a fluorosulfonyl warhead and a varying linker can be synthesized and screened for potency . The fluorosulfonyl group can be positioned at either the 3- or 4-position of the phenyl ring to orient toward an adjacent nucleophilic residue in the receptor binding site .
- Protein Modification Sulfonyl fluorides (SFs) have emerged as a promising warhead for the targeted covalent modification of proteins . They can be used to design novel SF-containing covalent probe compounds and inhibitors, particularly in cases where a suitably positioned cysteine residue is not present .
Materials Science
- The compound can be applied to materials science due to its unique chemical properties.
Synthesis
- This compound can be synthesized through multi-step processes that highlight the compound's functional versatility. One method involves converting chlorosulfonylbenzoic acids to fluorosulfonylbenzoic acids using a 2 M solution of potassium bifluoride . The carboxylic acids are then converted to acid chlorides by excess thionyl chloride treatment .
Reactivity
- The fluorosulfonyl warhead's reactivity can lead to undesired side reactions or hydrolysis under harsh conditions . To mitigate this, a convergent synthetic strategy can be adopted in which the fluorosulfonyl phenyl linker unit is prepared separately and attached directly to a scaffold . Reactions are carried out under mild conditions at low temperatures to preserve the functional fluorosulfonyl group .
Further Research
- Further research is needed to elucidate specific interaction mechanisms involving this compound. Studies on interaction mechanisms suggest that its unique functional groups significantly influence its biological interactions and can affect enzyme inhibition or receptor binding affinity.
Mechanism of Action
The mechanism of action of ethyl 4-(fluorosulfonyl)benzoate involves its ability to act as an electrophile in various chemical reactions. The fluorosulfonyl group is highly reactive, allowing it to participate in nucleophilic substitution and cross-coupling reactions. The compound’s reactivity is attributed to the electron-withdrawing nature of the fluorosulfonyl group, which enhances the electrophilicity of the benzoate moiety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Core
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6)
- Structure : Features a sulfonamide (-SO₂NH-) linkage and a 4-fluorophenyl substituent.
- Molecular Formula: C₁₅H₁₄FNO₄S.
- Applications : Used in drug discovery pipelines, particularly as a building block for kinase inhibitors or protease modulators .
- Key Difference : The sulfonamide group reduces electrophilicity compared to the fluorosulfonyl group, limiting covalent reactivity .
Ethyl 4-(carbamoylamino)benzoate
- Structure : Contains a urea (-NHCONH₂) substituent.
- Applications : Explored as aquaporin-3 and aquaporin-7 inhibitors due to hydrogen-bonding capabilities .
Ethyl 4-(dimethylamino)benzoate
- Structure: Substituted with a dimethylamino (-N(CH₃)₂) group.
- Applications : Acts as a co-initiator in resin cements, improving polymerization efficiency .
- Key Difference: The electron-donating dimethylamino group enhances photochemical reactivity, unlike the electron-withdrawing -SO₂F group in the target compound .
Functional Group Replacements
2-(Fluorosulfonyl)ethyl benzoate
- Structure : Fluorosulfonyl group attached to an ethyl spacer.
- Synthesis : Produced via CuO-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (ESF) under argon, achieving yields up to 89% .
- Applications: Potential use in chemical biology due to its hydrolytic stability compared to ethyl 4-(fluorosulfonyl)benzoate .
Ethyl 4-((N-Acetylsulfamoyl)oxy)benzoate (3c)
Structural Analogues in Medicinal Chemistry
Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- Structure : Features a phthalimide-like dioxoisoindoline substituent.
- Applications : Intermediate in pharmaceuticals, particularly for anti-inflammatory or anticancer agents .
- Key Difference : The dioxoisoindoline group provides π-stacking interactions but lacks the electrophilic -SO₂F moiety .
Ethyl 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoate
Physicochemical and Reactivity Profiles
- Electrophilicity : The fluorosulfonyl group in this compound is highly electrophilic, enabling reactions with nucleophiles like amines or thiols. This contrasts with sulfonamide or urea derivatives, which are less reactive .
- Stability: Fluorosulfonyl compounds are moisture-sensitive, requiring anhydrous synthesis conditions (e.g., argon atmosphere) . In contrast, dimethylamino-substituted benzoates are stable under ambient conditions .
Biological Activity
Ethyl 4-(fluorosulfonyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique chemical structure, which incorporates both fluorine and sulfonyl functional groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a benzoate moiety with a fluorosulfonyl group at the para position. Its molecular formula is . The presence of the fluorine atom and sulfonyl group significantly influences its reactivity and interaction with biological targets, making it a valuable candidate for drug development.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of enzyme inhibition and receptor binding. The fluorosulfonyl group can act as a covalent warhead, facilitating interactions with nucleophilic residues in target proteins, which is crucial for the design of inhibitors for various pathways.
Key Findings:
- Enzyme Inhibition: Studies suggest that the compound may inhibit specific enzymes involved in inflammatory responses, potentially leading to therapeutic applications in treating conditions such as trauma-hemorrhagic shock (T/H) .
- Receptor Interactions: The unique arrangement of substituents allows for selective binding to G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways .
1. Inhibition of Neutrophil Activation
A study investigated the effects of this compound analogs on neutrophil activation after T/H. The compound demonstrated potent inhibition of superoxide anion release and CD11b expression by human neutrophils. This was associated with an increase in cyclic AMP (cAMP) formation and protein kinase A (PKA) activity, showcasing its potential as an anti-inflammatory agent .
2. Covalent Ligand Development
Another research effort focused on developing covalent ligands for GPCRs using this compound as a scaffold. The study highlighted how variations in linker systems between the fluorosulfonyl group and the receptor binding site can enhance selectivity and potency against specific receptors .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally analogous compounds. The following table summarizes key similarities and differences:
| Compound Name | Molecular Formula | Biological Activity | Similarity Index |
|---|---|---|---|
| This compound | C9H8FNO4S | Inhibits neutrophil activation | N/A |
| 4-(Fluorosulfonyl)benzoic acid | C7H6FNO3S | Moderate anti-inflammatory | 0.98 |
| Ethyl 3-amino-4-(fluorosulfonyl)benzoate | C9H10FNO4S | Anticancer properties | Similar structure with amino substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
